molecular formula C15H19BrClNO2 B12442254 Tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate

Cat. No.: B12442254
M. Wt: 360.67 g/mol
InChI Key: RFTFAEUKVICIKY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-bromo-2-chlorobenzylamine with tert-butyl 2-pyrrolidinecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C15H19BrClNO2

Molecular Weight

360.67 g/mol

IUPAC Name

tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19BrClNO2/c1-15(2,3)20-14(19)18-8-4-5-13(18)11-7-6-10(16)9-12(11)17/h6-7,9,13H,4-5,8H2,1-3H3

InChI Key

RFTFAEUKVICIKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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